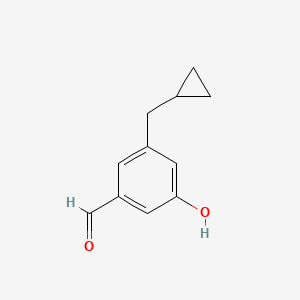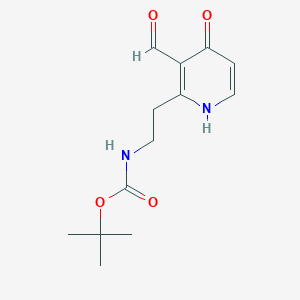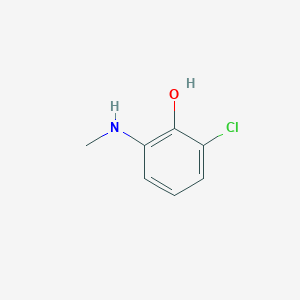
1-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C13H15F3O and a molecular weight of 244.25 g/mol This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available starting materials and employing various organic reactions, such as electrophilic aromatic substitution, halogenation, and reduction .
Chemical Reactions Analysis
1-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the specific reaction type. Major products formed from these reactions vary based on the reagents and conditions used.
Scientific Research Applications
1-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound may be used in the study of biological pathways and interactions due to its unique chemical structure.
Industry: It can be utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its chemical structure, which allows it to participate in various chemical reactions and interactions. Specific molecular targets and pathways involved depend on the context of its application, such as in biological systems or industrial processes .
Comparison with Similar Compounds
1-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Cyclopropyl-4-(trifluoromethyl)benzene: This compound lacks the isopropyl group, making it less complex in structure.
4-Cyclopropoxy-2-isopropyl-1-(trifluoromethyl)benzene: This isomer has a different arrangement of substituents on the benzene ring, which can lead to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H15F3O |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
1-cyclopropyloxy-4-propan-2-yl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H15F3O/c1-8(2)9-3-6-12(17-10-4-5-10)11(7-9)13(14,15)16/h3,6-8,10H,4-5H2,1-2H3 |
InChI Key |
KDKYFHSISBCLML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC2CC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


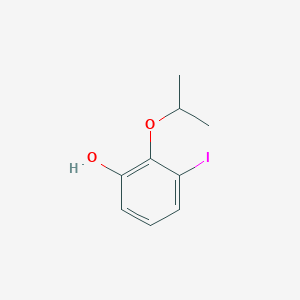

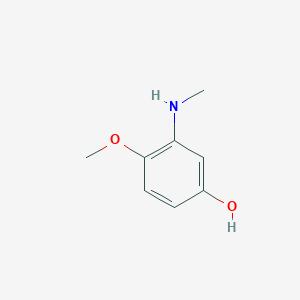


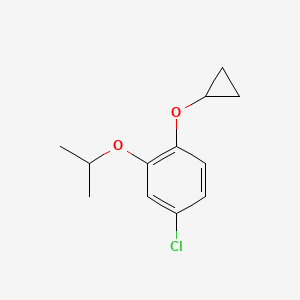
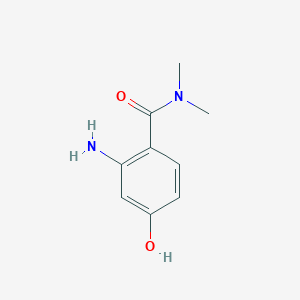
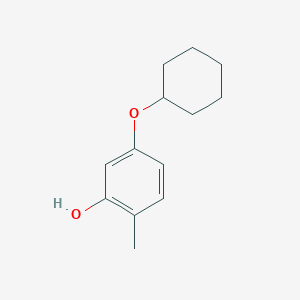
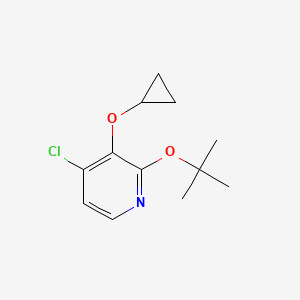
![Ethyl [(1-cyano-2-phenylethyl)amino]acetate](/img/structure/B14834858.png)

